6-(Piperidin-4-yl)-2,3-dihydropyridazin-3-one

Description

Structural Characterization

IUPAC Nomenclature and Systematic Identification

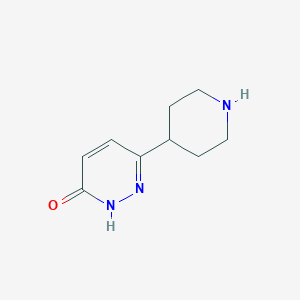

6-(Piperidin-4-yl)-2,3-dihydropyridazin-3-one is systematically named as 3-piperidin-4-yl-1H-pyridazin-6-one (PubChem CID 75481327). The parent structure is a pyridazinone core, a six-membered aromatic ring containing two adjacent nitrogen atoms (positions 1 and 2) and a ketone group (position 3). The substituents include a piperidin-4-yl group attached at position 6 of the pyridazine ring.

Key structural features :

- Pyridazinone core : A partially saturated six-membered ring with two adjacent nitrogen atoms and a ketone at position 3.

- Piperidin-4-yl substituent : A six-membered amine ring attached via its fourth carbon to position 6 of the pyridazine.

- Molecular formula : $$ \text{C}9\text{H}{13}\text{N}_3\text{O} $$ (molecular weight: 179.22 g/mol).

- SMILES notation :

C1CNCCC1C2=NNC(=O)C=C2.

| Parameter | Value |

|---|---|

| IUPAC Name | 3-piperidin-4-yl-1H-pyridazin-6-one |

| CAS Number | 1824129-12-5 |

| InChIKey | LVTRJDNGVHDHRK-UHFFFAOYSA-N |

Crystallographic Analysis and Conformational Studies

Direct crystallographic data for 6-(piperidin-4-yl)-2,3-dihydropyridazin-3-one are not explicitly reported in available literature. However, insights can be drawn from structurally analogous compounds:

Pyridazine Ring Conformation :

Piperidine Substituent Orientation :

- The piperidin-4-yl group may adopt a chair conformation , with the nitrogen atom in an axial or equatorial position depending on steric and electronic factors.

Intermolecular Interactions :

- Hydrogen bonding between the ketone oxygen and adjacent hydrogen donors (e.g., NH groups) could stabilize crystal packing.

Limitations :

Spectroscopic Profiling (NMR, IR, UV-Vis)

Spectroscopic data for 6-(piperidin-4-yl)-2,3-dihydropyridazin-3-one are inferred from structurally related compounds:

NMR Spectroscopy

Key Observations :

- The ketone carbonyl appears as a singlet in $$ ^1\text{H} $$ NMR due to rapid proton exchange or absence of neighboring protons.

- Aromatic protons on the pyridazine ring exhibit splitting patterns indicative of conjugation and electron-withdrawing effects.

IR Spectroscopy

| Absorption Band (cm$$ ^{-1} $$) | Assignment |

|---|---|

| 1650–1700 | C=O stretching (ketone) |

| 1500–1600 | C=N and C=C stretching (pyridazine ring) |

| 1200–1300 | C–N and C–O vibrations |

Notes :

UV-Vis Spectroscopy

| Wavelength (λ, nm) | Transition | Intensity |

|---|---|---|

| 250–300 | $$ \pi \to \pi^* $$ (pyridazine ring) | Moderate |

| 200–250 | $$ n \to \pi^* $$ (C=O) | Weak |

Interpretation :

Computational Modeling of Electronic Structure

Computational studies using Density Functional Theory (DFT) provide insights into electronic properties:

Geometry Optimization :

Orbital Analysis :

- HOMO (Highest Occupied Molecular Orbital) : Localized on the pyridazine ring, indicating π-electron density.

- LUMO (Lowest Unoccupied Molecular Orbital) : Focused on the piperidine substituent, suggesting potential for electrophilic interactions.

Electronic Properties :

Software Used :

- Gaussian16 with B3LYP/6-311G(d,p) basis set for geometry and electronic structure calculations.

Properties

IUPAC Name |

3-piperidin-4-yl-1H-pyridazin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O/c13-9-2-1-8(11-12-9)7-3-5-10-6-4-7/h1-2,7,10H,3-6H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVTRJDNGVHDHRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=NNC(=O)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Laboratory-Scale Synthetic Routes

Cyclization of Hydrazine Derivatives:

The core pyridazinone ring is formed by reacting hydrazine or substituted hydrazines with 1,4-dicarbonyl compounds under reflux conditions. Solvents such as ethanol or methanol are commonly used to facilitate the reaction. This step yields the pyridazinone scaffold essential for further modifications.Introduction of Piperidin-4-yl Group:

The piperidin-4-yl substituent is typically introduced via nucleophilic substitution or alkylation reactions. For example, alkylation of a suitable pyridazinone intermediate with a piperidine derivative under basic conditions leads to the formation of the target compound.Use of Isoxazole Intermediates:

Some synthetic strategies involve opening isoxazole rings to generate pyridazinone intermediates. For instance, methanol and triethylamine can be used to open an isoxazole-pyridazinone precursor, which is then subjected to hydrolysis and acylation steps to yield intermediates suitable for piperidine substitution.Dehydration and Functional Group Transformations:

Subsequent steps may include dehydration reactions (e.g., using POCl3) to convert amides to cyano derivatives or other functional groups, enhancing the compound's reactivity for further transformations.

Industrial Production Methods

Continuous Flow Synthesis:

Large-scale production often employs continuous flow reactors to maintain consistent reaction conditions, improve safety, and enhance yield. This approach allows precise control over temperature, reaction time, and reagent mixing.Catalysis and Optimization:

Catalysts may be used to accelerate cyclization or substitution reactions. Reaction parameters such as solvent choice, temperature, and reagent concentration are optimized to maximize product purity and yield.Purification Techniques:

Crystallization and chromatographic methods are employed to isolate the pure compound. These steps are crucial to remove by-products and unreacted starting materials, ensuring pharmaceutical-grade quality.

Detailed Synthetic Pathways and Reaction Conditions

The following table summarizes key synthetic steps and conditions reported in the literature for preparing pyridazinone derivatives similar to 6-(Piperidin-4-yl)-2,3-dihydropyridazin-3-one:

| Step | Reaction Type | Reagents/Conditions | Outcome/Intermediate |

|---|---|---|---|

| 1 | Cyclization | Hydrazine + 1,4-dicarbonyl compound; reflux in EtOH or MeOH | Pyridazinone core formation |

| 2 | Isoxazole ring opening | Methanol + triethylamine | Pyridazinone intermediate |

| 3 | Hydrolysis | Acidic or basic hydrolysis | Carboxylic acid or amide intermediate |

| 4 | Acylation | Thionyl chloride + amine | Amide derivatives |

| 5 | Alkylation (Piperidine introduction) | Alkyl halide + piperidine derivative; base | 6-(Piperidin-4-yl)-substituted pyridazinone |

| 6 | Dehydration | POCl3 | Cyano or other dehydrated derivatives |

| 7 | Purification | Crystallization, chromatography | Pure target compound |

Research Findings and Synthetic Examples

Research studies highlight diverse synthetic schemes for pyridazinone derivatives incorporating piperidine rings:

Isoxazole-Pyridazinone Opening and Functionalization:

Starting from isoxazole-pyridazinone compounds, methanol and triethylamine facilitate ring opening to yield intermediates that undergo hydrolysis and acylation. Subsequent alkylation with ethyl bromide or piperidine derivatives furnishes the final substituted pyridazinones.Use of Phenylhydrazine and Polyphosphoric Acid (PPA):

Phenylhydrazine reacts with diketones under PPA catalysis to form pyridazinone rings, which are then modified through reductions, hydrolysis, and acylation to introduce functional groups, including piperidin-4-yl substituents.Catalytic Hydrogenation and Dehydration:

Catalytic hydrogenation (e.g., Pd/C with ammonium formate) reduces intermediates, while dehydration reagents like POCl3 convert amides to cyano derivatives, facilitating further substitution.

Summary Table of Key Synthetic Intermediates and Final Compounds (Selected Examples)

| Compound ID | Key Substituents | Synthetic Route Highlights | Reference Scheme* |

|---|---|---|---|

| Intermediate 2 | Isoxazole-pyridazinone ring | Isoxazole ring opening with methanol + triethylamine | Scheme 1 |

| Compound 4a,b | Amide derivatives | Hydrolysis + acylation with thionyl chloride and amines | Scheme 1 |

| Compound 5a,b | Alkylated amides | Alkylation with ethyl bromide | Scheme 1 |

| Compound 6 | Amide from isoxazole opening | Isoxazole opening with NH4OH | Scheme 1 |

| Compound 7 | Cyano derivative | Dehydration with POCl3 | Scheme 1 |

| Compound 16-18 | Various functionalized pyridazinones | Cyclization of diketones + phenylhydrazine + PPA | Scheme 2 |

*Schemes refer to detailed synthetic pathways reported in the literature.

Analytical and Spectral Confirmation

The structures of synthesized 6-(Piperidin-4-yl)-2,3-dihydropyridazin-3-one and related intermediates are confirmed through:

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Provides detailed information on the chemical environment of hydrogen and carbon atoms.Mass Spectrometry (MS):

Confirms molecular weight and fragmentation pattern.Infrared Spectroscopy (IR):

Identifies characteristic functional groups, such as carbonyl and amine moieties.Chromatographic Purity: High-performance liquid chromatography (HPLC) ensures compound purity.

Chemical Reactions Analysis

Types of Reactions

6-(Piperidin-4-yl)-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the pyridazinone ring to a dihydropyridazine derivative.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the piperidine ring are replaced by other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions, typically in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: N-oxides of the original compound.

Reduction: Dihydropyridazine derivatives.

Substitution: Various substituted piperidine derivatives depending on the reagents used.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a ligand in receptor binding studies.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

Industry: Used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 6-(Piperidin-4-yl)-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets in the body. The piperidine ring can interact with various receptors, modulating their activity. The compound may also inhibit certain enzymes, leading to changes in biochemical pathways. The exact molecular targets and pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

6-(Benz-1H-imidazol-2-yl)-2,3-dihydropyridazin-3-one

- Structural Features: The benzimidazole substituent replaces the piperidine group, resulting in an extended planar system.

- Hydrogen Bonding : Exhibits two distinct hydrogen bonds (N1–H1···O2 and N4–H4···O1), compared to the single hydrogen bond in the piperidinyl analogue. This increases its crystallinity and stability .

- Applications : Primarily studied for agrochemical applications due to its rigid planar structure, contrasting with the piperidinyl derivative’s focus on CNS targets .

6-(1-Methylpiperidin-4-yl)-2,3-dihydropyridazin-3-one

- Key Difference : Methylation of the piperidine nitrogen reduces basicity (pKa ~7.5 vs. ~9.0 for the unmethylated analogue), impacting solubility and blood-brain barrier penetration .

- Biological Relevance : Methylated derivatives are common in kinase inhibitors (e.g., CDK4/6 targets) due to improved metabolic stability .

Functional Analogues in Patent Literature

2-(Indazol-5-yl)-6-(Piperidin-4-yl)-1,7-Naphthyridine Derivatives

- Structural Comparison: Incorporates a naphthyridine scaffold instead of pyridazinone. The piperidinyl group occupies a similar position but engages in stronger hydrophobic interactions due to the larger aromatic system .

4H-Pyrido[1,2-a]pyrimidin-4-one Derivatives

- Core Modification: Replaces pyridazinone with pyrimidinone, altering hydrogen-bonding capacity. The piperidinyl group in these compounds often participates in salt bridges with aspartate residues in enzymatic targets (e.g., PARP inhibitors) .

- Pharmacokinetics: Pyrimidinone derivatives generally exhibit higher logP values (2.1–3.5) compared to pyridazinones (1.8–2.2), influencing tissue distribution .

Table 1: Key Properties of Selected Analogues

Hydrogen Bonding and Crystallography

The piperidinyl-pyridazinone derivative exhibits a single N–H···O hydrogen bond, whereas benzimidazole-containing analogues form two such bonds, leading to tighter crystal packing (density ~1.45 g/cm³ vs. ~1.35 g/cm³) . Crystal structures resolved via SHELX software confirm that piperidinyl derivatives adopt chair conformations in the solid state, while planar substituents (e.g., benzimidazole) enforce coplanar arrangements .

Biological Activity

6-(Piperidin-4-yl)-2,3-dihydropyridazin-3-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and therapeutic implications based on diverse research findings.

Chemical Structure and Properties

The compound features a piperidine ring attached to a dihydropyridazinone core, which contributes to its unique pharmacological profile. The structural arrangement allows for interactions with various biological targets, influencing its activity.

Research indicates that 6-(Piperidin-4-yl)-2,3-dihydropyridazin-3-one may interact with specific enzymes and receptors. The piperidine moiety enhances binding affinity and selectivity, while the dihydropyridazinone core provides stability. For instance, studies suggest that the compound can modulate fatty acid-binding proteins (FABPs), which are implicated in several diseases including cancer .

Anticancer Properties

Several studies have explored the anticancer potential of this compound. It has been shown to inhibit cell proliferation in various cancer cell lines:

The mechanism behind this activity is believed to involve the inhibition of key signaling pathways related to cell growth and survival.

Anti-inflammatory Effects

In addition to anticancer activity, 6-(Piperidin-4-yl)-2,3-dihydropyridazin-3-one has demonstrated significant anti-inflammatory properties. In animal models, it exhibited dose-dependent inhibition of paw edema induced by carrageenan:

This suggests its potential as a therapeutic agent for inflammatory conditions.

Analgesic Activity

The compound has also been evaluated for analgesic effects using the acetic acid-induced writhing model. Results indicated that it significantly reduced pain responses:

Case Studies

- Study on FABP Inhibition : A study optimized derivatives of pyridazinones for their ability to inhibit FABP4, revealing that modifications at the piperidine position enhanced potency against cancer cells .

- Inflammation Model : In a study assessing anti-inflammatory effects, compounds similar to 6-(Piperidin-4-yl)-2,3-dihydropyridazin-3-one were found to exhibit comparable efficacy to established anti-inflammatory drugs like indomethacin and celecoxib .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 6-(Piperidin-4-yl)-2,3-dihydropyridazin-3-one, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves multi-step reactions, including:

- Piperidine functionalization : Introducing substituents at the 4-position of piperidine via nucleophilic substitution or reductive amination .

- Pyridazinone ring formation : Cyclization of hydrazine derivatives with diketones or β-ketoesters under reflux in polar aprotic solvents (e.g., DMF or ethanol) at 80–100°C .

- Coupling strategies : Amide bond formation or alkylation to link the piperidine and pyridazinone moieties, requiring pH control (pH 7–9) and catalysts like EDCI/HOBt .

- Critical factors : Temperature (>100°C may degrade intermediates), solvent polarity (affects cyclization efficiency), and stoichiometric ratios (excess hydrazine improves ring closure) .

Q. Which analytical techniques are most effective for characterizing 6-(Piperidin-4-yl)-2,3-dihydropyridazin-3-one and verifying purity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to confirm regiochemistry of the pyridazinone ring and piperidine substitution patterns (e.g., δ 3.5–4.0 ppm for piperidine N-CH2 groups) .

- Mass Spectrometry (MS) : High-resolution ESI-MS to validate molecular ion peaks and detect isotopic patterns (e.g., [M+H]+ at m/z 220.119) .

- HPLC-PDA : Reverse-phase C18 columns with UV detection at 254 nm to assess purity (>95% required for biological assays); gradient elution (0.1% TFA in acetonitrile/water) resolves polar impurities .

Q. What in vitro assays are suitable for preliminary evaluation of the compound’s biological activity?

- Methodological Answer :

- Enzyme inhibition assays : Dose-response studies against kinases or proteases (e.g., IC50 determination via fluorescence-based substrates) .

- Receptor binding assays : Radioligand displacement (e.g., [3H]-labeled antagonists for GPCRs) with membrane preparations .

- Cytotoxicity screening : MTT or resazurin assays in cancer cell lines (e.g., IC50 < 10 µM suggests therapeutic potential) .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in the final coupling step?

- Methodological Answer :

- Solvent screening : Test DMSO, DMF, and THF for solubility; DMF often improves coupling efficiency due to high polarity .

- Catalyst optimization : Compare EDCI, DCC, or HATU with DMAP as a base; HATU may reduce side reactions .

- Temperature gradients : Perform reactions at 25°C, 40°C, and 60°C; higher temperatures risk decomposition of the pyridazinone ring .

- In situ monitoring : Use TLC (silica, 10% MeOH/CH2Cl2) to track intermediate consumption .

Q. How should researchers resolve contradictions between computational predictions and experimental bioactivity data?

- Methodological Answer :

- Docking validation : Re-run molecular docking (e.g., AutoDock Vina) with explicit solvent models and flexible receptor sites .

- Metabolic stability testing : Incubate the compound with liver microsomes to assess if rapid degradation explains low activity .

- Off-target profiling : Use kinome-wide screening (e.g., KINOMEscan) to identify unintended interactions .

Q. What computational strategies predict the compound’s interaction with biological targets?

- Methodological Answer :

- Pharmacophore modeling : Align the pyridazinone’s hydrogen bond acceptors and piperidine’s hydrophobic groups with target active sites (e.g., kinase ATP pockets) .

- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability; analyze RMSD (<2 Å indicates stable binding) .

- QSAR models : Train on analogs with known IC50 values; prioritize descriptors like logP, polar surface area, and piperidine pKa .

Q. How do structural modifications to the piperidine ring affect SAR?

- Methodological Answer :

- Comparative SAR table :

- Synthetic focus : Introduce electron-withdrawing groups (e.g., -CF3) to the piperidine ring to modulate electron density and binding kinetics .

Q. What strategies identify and quantify synthetic impurities in the compound?

- Methodological Answer :

- HPLC-MS/MS : Use a C18 column with 0.1% formic acid in water/acetonitrile (gradient: 5–95% over 30 min) to separate impurities; quantify via external calibration .

- Forced degradation studies : Expose to heat (40°C), light (UV, 254 nm), and acidic/basic conditions (pH 2–12) to generate degradation products .

- Reference standards : Compare retention times and MS/MS fragments with certified impurities (e.g., EP/BP reference materials) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.